

Ferrous Lactate (CAS 5905-52-2): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrous lactate*

Cat. No.: *B1158659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous lactate, an iron (II) salt of lactic acid, is a highly bioavailable source of iron with significant applications in the treatment of iron-deficiency anemia. Beyond its established role in hematology, emerging research has highlighted its involvement in fundamental cellular processes, including iron uptake and metabolism, oxidative stress responses, and the modulation of signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the core research applications of **ferrous lactate**, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and drug development professionals in their exploration of this versatile compound.

Treatment of Iron-Deficiency Anemia

Ferrous lactate is a well-established and effective oral iron supplement for the treatment of iron-deficiency anemia due to its high bioavailability and favorable tolerability profile.[\[1\]](#)[\[2\]](#)

Clinical Efficacy

A clinical study comparing the efficacy of **ferrous lactate** and ferrous succinate in patients with iron-deficiency anemia demonstrated the therapeutic potential of **ferrous lactate**.

Parameter	Ferrous Lactate Group (n=31)	Ferrous Succinate Group (n=25)	p-value
Total Efficacy Rate (6 weeks)	96.77%	100.00%	>0.05

Table 1: Comparison of the total efficacy rate of **ferrous lactate** and ferrous succinate in the treatment of iron-deficiency anemia. The difference in efficacy between the two treatments was not statistically significant.

Experimental Protocol: Assessment of Iron Bioavailability in a Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to assess iron bioavailability.

Objective: To determine the cellular uptake of iron from **ferrous lactate**.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
- **Ferrous lactate** solution (prepared fresh)
- Hanks' Balanced Salt Solution (HBSS)
- Bicinchoninic acid (BCA) protein assay kit
- Ferritin ELISA kit

Procedure:

- Cell Culture: Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed cells onto permeable Transwell inserts and allow them to differentiate for 14-21 days,

with media changes every 2-3 days.

- Iron Treatment:

- Wash the differentiated Caco-2 cell monolayers with pre-warmed HBSS.
- Prepare a **ferrous lactate** solution in HBSS at the desired concentration (e.g., 100 μ M).
- Add the **ferrous lactate** solution to the apical side of the Transwell inserts.
- Incubate for 2 hours at 37°C.

- Cell Lysis and Analysis:

- After incubation, wash the cells three times with HBSS to remove extracellular iron.
 - Lyse the cells using a suitable lysis buffer.
 - Determine the total protein concentration of the cell lysates using the BCA protein assay.
 - Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin concentration is an indicator of intracellular iron levels.
- Data Analysis: Normalize the ferritin concentration to the total protein concentration to determine the amount of iron uptake per milligram of cell protein.

Cellular Iron Metabolism and Oxidative Stress

Ferrous lactate, as a source of ferrous iron (Fe^{2+}), plays a crucial role in cellular iron metabolism and can participate in redox reactions, including the Fenton reaction, which generates reactive oxygen species (ROS).

The Fenton Reaction and Hydroxyl Radical Generation

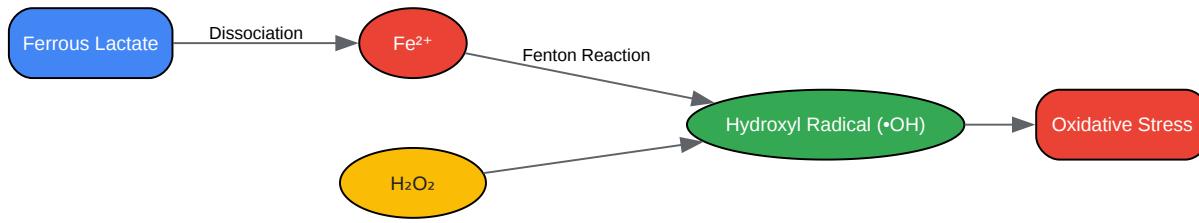
The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H_2O_2) to produce the highly reactive hydroxyl radical ($\bullet OH$). While lactate can chelate iron, it can also paradoxically enhance hydroxyl radical generation under certain conditions.

Experimental Protocol: Quantification of Hydroxyl Radical Generation

Objective: To quantify the generation of hydroxyl radicals from the Fenton reaction in the presence of **ferrous lactate**.

Materials:

- **Ferrous lactate**
- Hydrogen peroxide (H₂O₂)
- Dimethyl sulfoxide (DMSO)
- Fast Blue BB salt
- Toluene/butanol extraction agent
- UV-Vis spectrophotometer


Procedure:

- Reaction Setup:
 - Prepare a reaction mixture containing a known concentration of **ferrous lactate** in a suitable buffer at physiological pH.
 - Add DMSO, which acts as a trap for hydroxyl radicals, forming methane sulfinic acid (MSA).
 - Initiate the reaction by adding H₂O₂.
- Detection of Methane Sulfinic Acid:
 - After a defined reaction time, add Fast Blue BB salt, which reacts with MSA to form a colored diazosulfone product.
 - Extract the diazosulfone into a toluene/butanol mixture.
- Quantification:

- Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the appropriate wavelength.
- Generate a standard curve using known concentrations of MSA to quantify the amount of hydroxyl radical produced.

Signaling Pathway: Ferrous Lactate in the Fenton Reaction

The following diagram illustrates the role of **ferrous lactate** in the Fenton reaction, leading to the generation of hydroxyl radicals.

[Click to download full resolution via product page](#)

Ferrous Lactate in the Fenton Reaction

Regulation of HIF-1 α Signaling

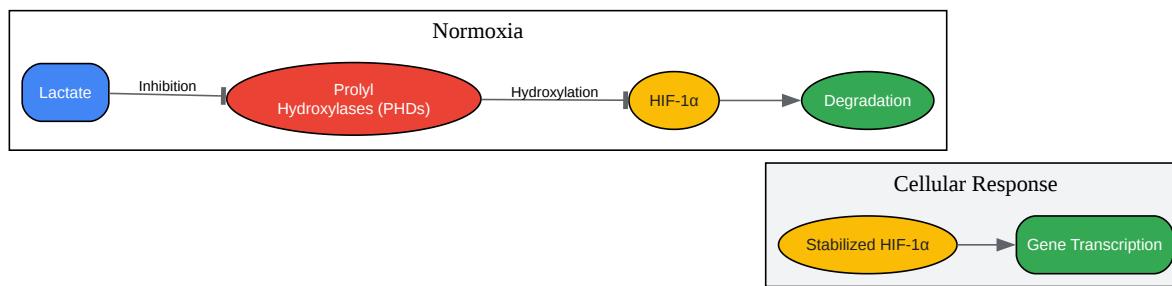
Hypoxia-inducible factor 1-alpha (HIF-1 α) is a key transcription factor that regulates cellular responses to low oxygen levels. Lactate, the conjugate base of lactic acid, has been shown to stabilize HIF-1 α even under normoxic conditions. This effect is, in part, mediated by the ability of lactate to increase the intracellular labile iron pool, which can influence the activity of prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1 α degradation.

Experimental Protocol: Western Blot Analysis of HIF-1 α Stabilization

Objective: To investigate the effect of **ferrous lactate** on HIF-1 α protein levels in cultured cells.

Materials:

- Human cell line (e.g., HeLa or HepG2)
- Cell culture medium and supplements
- **Ferrous lactate** solution
- Cobalt chloride (CoCl_2 , positive control for HIF-1 α induction)
- Protein lysis buffer
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibody against HIF-1 α
- Secondary antibody conjugated to horseradish peroxidase (HRP)
- Chemiluminescent substrate


Procedure:

- Cell Treatment:
 - Culture cells to 70-80% confluence.
 - Treat cells with varying concentrations of **ferrous lactate** for a specified time (e.g., 4-24 hours). Include a positive control group treated with CoCl_2 and an untreated control group.
- Protein Extraction and Quantification:
 - Lyse the cells and collect the protein extracts.
 - Quantify the protein concentration using the BCA assay.

- Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary anti-HIF-1 α antibody.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Quantify the band intensities and normalize to a loading control (e.g., β -actin) to determine the relative changes in HIF-1 α protein levels.

Signaling Pathway: Lactate-Mediated HIF-1 α Stabilization

The following diagram illustrates the proposed mechanism by which lactate, and by extension **ferrous lactate**, can lead to the stabilization of HIF-1 α .

[Click to download full resolution via product page](#)Lactate-Mediated HIF-1 α Stabilization

Role in Cancer Biology: Modulation of Amphiregulin and COX-2

Recent research has implicated certain iron compounds in the progression of colorectal cancer. A study investigating the effects of various iron supplements on colon cancer cell lines found that **ferrous lactate** can influence the expression of pro-oncogenic and pro-inflammatory markers.

Quantitative Effects on Cancer Biomarkers

In a study using human intestinal adenocarcinoma cell lines, **ferrous lactate** was shown to have a greater effect on the induction of the cancer biomarker amphiregulin compared to other iron salts, although less potent than iron chelates.

Iron Compound (500 μ M)	Relative Amphiregulin Induction
Ferric Citrate	+++
Ferrous Lactate	++
Ferrous Sulfate	+

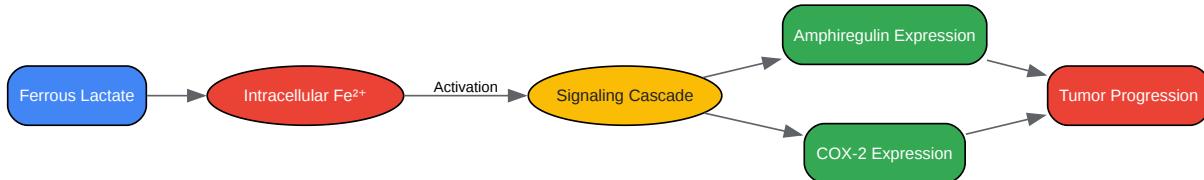
Table 2: Relative induction of amphiregulin in colon cancer cells by different iron compounds. The data is presented qualitatively based on the findings of the cited study.

Experimental Protocol: Analysis of Amphiregulin and COX-2 Expression in Colon Cancer Cells

Objective: To determine the effect of **ferrous lactate** on the expression of amphiregulin and COX-2 in colon cancer cells.

Materials:

- Human colon cancer cell lines (e.g., Caco-2, HT-29)


- Cell culture medium and supplements
- **Ferrous lactate** solution
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix and primers for amphiregulin, COX-2, and a housekeeping gene
- Protein lysis buffer
- Antibodies for amphiregulin, COX-2, and a loading control for Western blotting

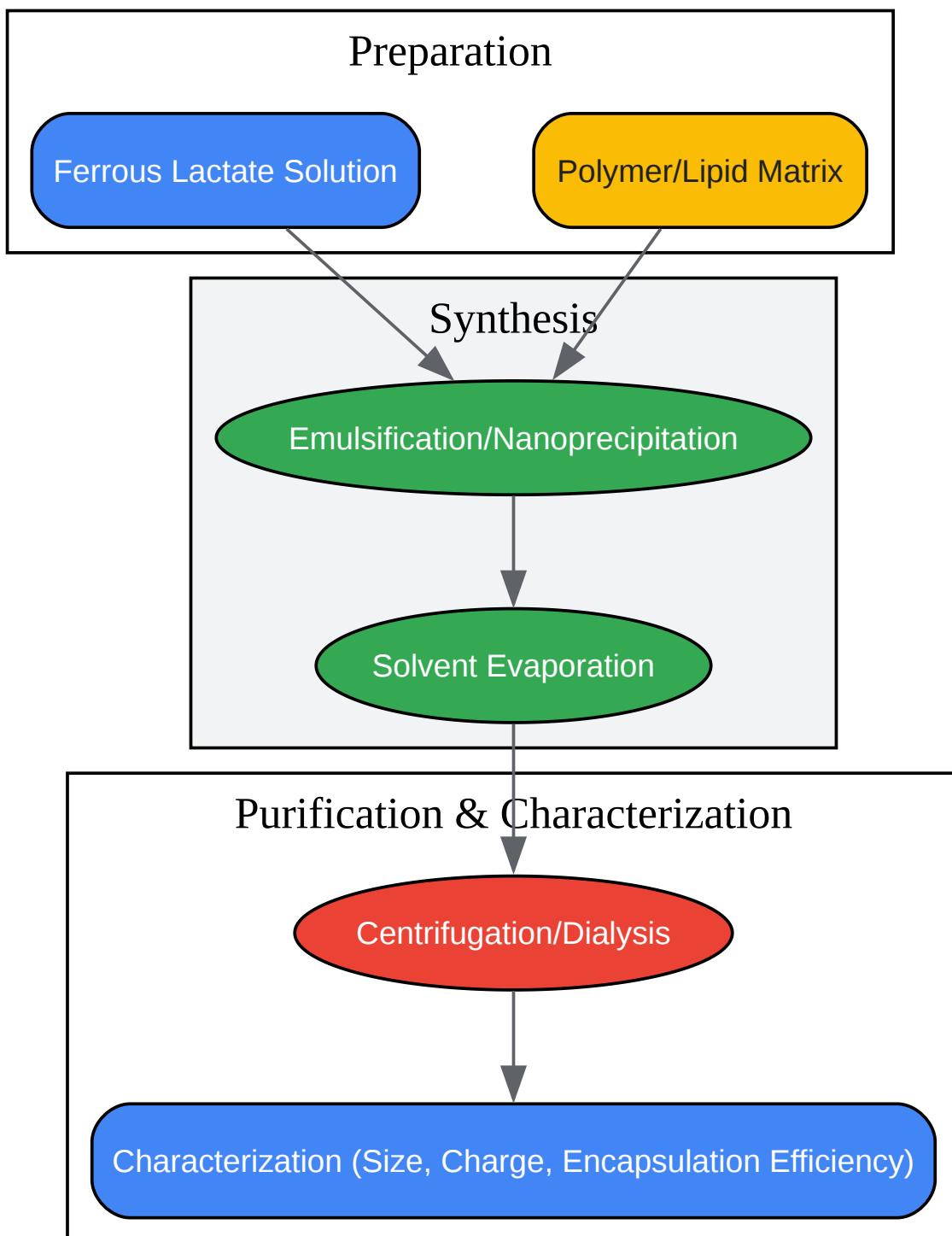
Procedure:

- Cell Treatment: Culture colon cancer cells and treat with **ferrous lactate** at various concentrations and time points.
- Gene Expression Analysis (qPCR):
 - Extract total RNA from the treated and control cells.
 - Synthesize cDNA using reverse transcription.
 - Perform qPCR to quantify the relative mRNA levels of amphiregulin and COX-2, normalized to the housekeeping gene.
- Protein Expression Analysis (Western Blot):
 - Extract total protein and perform Western blotting as described in section 3.1, using primary antibodies against amphiregulin and COX-2.
 - Quantify the protein bands to determine changes in expression levels.

Signaling Pathway: Ferrous Lactate, Amphiregulin, and COX-2 in Colon Cancer

The following diagram illustrates the potential signaling pathway linking **ferrous lactate** to the induction of amphiregulin and COX-2 in colon cancer cells.

[Click to download full resolution via product page](#)


Ferrous Lactate in Colon Cancer Signaling

Future Directions: Nanoparticle-based Drug Delivery

The unique properties of iron-based nanoparticles have generated interest in their use for drug delivery systems. While specific research on **ferrous lactate**-based nanoparticles is limited, the principles of iron nanoparticle synthesis can be adapted.

Conceptual Experimental Workflow: Synthesis of Ferrous Lactate-Loaded Nanoparticles

The following diagram outlines a conceptual workflow for the synthesis of **ferrous lactate**-loaded nanoparticles for potential drug delivery applications.

[Click to download full resolution via product page](#)

Conceptual Workflow for Nanoparticle Synthesis

Conclusion

Ferrous lactate is a compound of significant interest in both clinical and research settings. Its primary application remains the effective treatment of iron-deficiency anemia, supported by its high bioavailability. However, ongoing research continues to unveil its intricate roles in fundamental cellular processes. The ability of **ferrous lactate** to influence cellular iron homeostasis, participate in redox reactions, stabilize HIF-1 α , and modulate signaling pathways associated with cancer underscores its potential as a tool for investigating complex biological systems. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into the multifaceted applications of **ferrous lactate**, ultimately contributing to a deeper understanding of its physiological and pathological implications and fostering the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The lactate-dependent enhancement of hydroxyl radical generation by the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Iron Chelates vs. Iron Salts on Induction of Pro-Oncogenic Amphiregulin and Pro-Inflammatory COX-2 in Human Intestinal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ferrous Lactate (CAS 5905-52-2): A Technical Guide to Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1158659#ferrous-lactate-cas-5905-52-2-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com